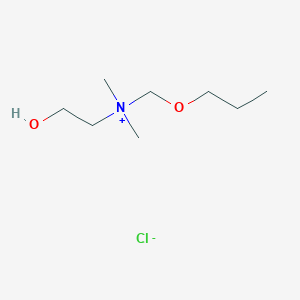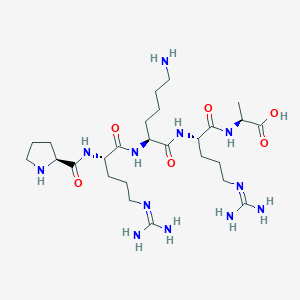![molecular formula C16H14BrNO3 B12598290 2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid CAS No. 646509-11-7](/img/structure/B12598290.png)
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid is an organic compound with the molecular formula C16H14BrNO3. It is a derivative of benzoic acid and contains a bromophenyl group, making it a valuable compound in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid typically involves the following steps:
Carbamoylation: The carbamoyl group is introduced by reacting the brominated phenyl compound with an appropriate carbamoyl chloride in the presence of a base such as triethylamine.
Benzoic Acid Derivatization: The final step involves the coupling of the carbamoylated bromophenyl compound with benzoic acid or its derivatives under suitable reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine or carbamoyl groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The carbamoyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 4-(2-bromoethyl)benzoic acid
- 4-(2-bromoethyl)benzamide
- 2-(4-bromophenyl)acetic acid
Uniqueness
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the bromophenyl and carbamoyl groups allows for versatile applications in various fields, distinguishing it from other similar compounds.
属性
CAS 编号 |
646509-11-7 |
|---|---|
分子式 |
C16H14BrNO3 |
分子量 |
348.19 g/mol |
IUPAC 名称 |
2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic acid |
InChI |
InChI=1S/C16H14BrNO3/c17-12-7-5-11(6-8-12)9-10-18-15(19)13-3-1-2-4-14(13)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI 键 |
GXBIXECSXGJVHK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=C(C=C2)Br)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


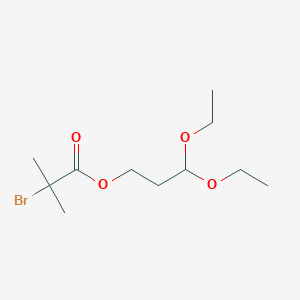
![1,2,3-Triphenyl-4-[3-(2,3,4-triphenylphenyl)phenyl]benzene](/img/structure/B12598219.png)
![Ethyl 4-[2-(dimethylamino)ethyl]benzoate](/img/structure/B12598235.png)
![6-({4'-[(3-Ethyloxetan-3-yl)methoxy][1,1'-biphenyl]-4-yl}oxy)hexan-1-ol](/img/structure/B12598236.png)


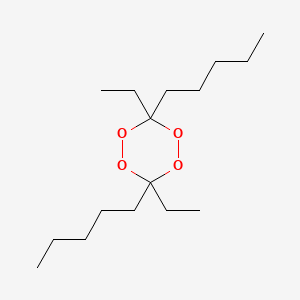
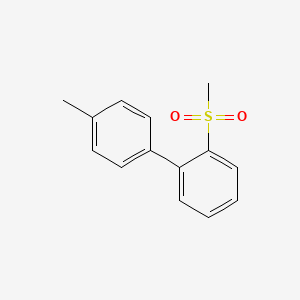

![N~1~,N~4~-Di([1,1'-biphenyl]-4-yl)-N~1~-phenylbenzene-1,4-diamine](/img/structure/B12598262.png)
![Acetamide,N,N-dimethyl-2-[(5-pyrazinyl-1,3,4-oxadiazol-2-YL)thio]-](/img/structure/B12598264.png)
